Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorobenzyl group enhances its pharmacological profile, making it a subject of interest in drug development.
Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can be sourced from various chemical suppliers specializing in organofluorine compounds. It is classified as an oxadiazole derivative, which is notable for its applications in pharmaceuticals and agrochemicals. The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.
The synthesis of Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
The yield and purity of the final product can vary based on reaction conditions such as temperature, solvent choice, and reaction time .
The molecular formula of Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms within the molecule.
Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate can participate in various chemical reactions:
These reactions expand the utility of Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate in synthesizing complex organic molecules .
The mechanism of action for compounds like Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies employing molecular docking simulations provide insights into binding affinities and interactions with target proteins, aiding in understanding its pharmacological effects .
Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior during synthesis and its application in biological assays .
Ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:
The ongoing exploration of oxadiazoles continues to reveal their potential across various fields of medicinal chemistry and material science .
Cyclodehydration of diacylhydrazines is the cornerstone for constructing the 1,3,4-oxadiazole core. The 1,2-diacylhydrazine precursor undergoes ring closure under dehydrating conditions, with efficiency dictated by reagent choice and reaction kinetics:
Table 1: Cyclodehydration Agent Performance Comparison
Dehydrating Agent | Temperature (°C) | Yield Range (%) | Key Limitation | |
---|---|---|---|---|
POCl₃ (neat) | 80 | 40-50 | Corrosive byproducts | |
SOCl₂ (toluene) | 110 | 68-72 | Solvent removal complexity | |
PPA | 140-160 | 82-90 | Thermal decomposition risk | |
T3P®/DIEA | 25 | 75-85 | High reagent cost | [3] |
Regioselective C5-benzylation requires precise nucleophilic displacement or transition metal catalysis. The 3-fluorobenzyl group imparts balanced lipophilicity (π-system) and electronic effects (σₘ = 0.34):
Esterification employs carboxyl-activated intermediates or direct alcohol coupling. The ethyl ester group influences pharmacokinetic properties and crystallinity:
Table 2: Esterification Method Efficiency
Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage | |
---|---|---|---|---|---|
Fischer (H₂SO₄) | EtOH reflux, 12 h | 60-65 | 90-92% | Low-cost reagents | |
Steglich (DCC/DMAP) | CH₂Cl₂, 25°C, 24 h | 88-92 | 98-99% | Mild conditions | |
Alkyl Halide (Ag salt/EtI) | DMF, 80°C, 2 h | 93-95 | 99% | No racemization risk | [8] [10] |
Solvent polarity and catalyst loadings dictate reaction rates and impurity profiles in multi-step sequences:
Two dominant strategies emerge for C5 fluorobenzyl oxadiazoles, differing in sequencing of fluorination and ring formation:
Linear Approach:Route: 3-Fluorobenzyl chloride → hydrazide → diacylhydrazine → cyclization → esterificationYield: 42% (4 steps)Advantage: Uses stable 3-fluorobenzyl chloride; avoids Pd costsPurity: 95% (requires chromatography) [5]
Convergent Approach:Route: 5-Bromooxadiazole + 3-fluorobenzylboronic acid → Suzuki coupling → ester hydrolysis/reattachmentYield: 65% (3 steps)Advantage: Enables late-stage diversification of benzyl groupPurity: 98% (crystallization from ethanol/water) [6] [9]
Fluorination Timing Impact:
Table 3: Synthetic Route Benchmarking for Fluorinated Analogues
Parameter | Linear Route | Convergent Route | Hybrid Route | |
---|---|---|---|---|
Total Steps | 4 | 3 | 4 | |
Overall Yield | 42% | 65% | 58% | |
Max Purity | 95% | 98% | 97% | |
Cost (Reagents) | $85/mol | $320/mol | $180/mol | |
Key Limitation | Diacylhydrazine purity | Boronic acid stability | N-protection required | [6] [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1